methylcarbamyl PAF methylcarbamyl PAF Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and methylcarbamyl PAF C-16 cause the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase. Methylcarbamyl PAF C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation.
Brand Name: Vulcanchem
CAS No.: 91575-58-5
VCID: VC21236501
InChI: InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Molecular Formula: C26H55N2O7P
Molecular Weight: 538.7 g/mol

methylcarbamyl PAF

CAS No.: 91575-58-5

Cat. No.: VC21236501

Molecular Formula: C26H55N2O7P

Molecular Weight: 538.7 g/mol

* For research use only. Not for human or veterinary use.

methylcarbamyl PAF - 91575-58-5

Specification

Description Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and methylcarbamyl PAF C-16 cause the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase. Methylcarbamyl PAF C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation.
CAS No. 91575-58-5
Molecular Formula C26H55N2O7P
Molecular Weight 538.7 g/mol
IUPAC Name [(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1
Standard InChI Key FNFHZBKBDFRYHS-RUZDIDTESA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

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